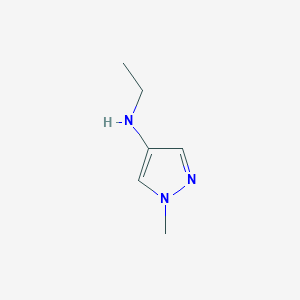

N-ethyl-1-methyl-1H-pyrazol-4-amine

Beschreibung

BenchChem offers high-quality N-ethyl-1-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-7-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVWFSUNHHFSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084976-66-8 | |

| Record name | N-ethyl-1-methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-ethyl-1-methyl-1H-pyrazol-4-amine CAS 1084976-66-8

An In-depth Technical Guide to N-ethyl-1-methyl-1H-pyrazol-4-amine (CAS 1084976-66-8)

Abstract

N-ethyl-1-methyl-1H-pyrazol-4-amine is a substituted aminopyrazole derivative, a class of heterocyclic compounds recognized for its broad utility in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this specific molecule (CAS 1084976-66-8), synthesizing available data with established principles of pyrazole chemistry. We will cover its core chemical properties, propose a validated synthetic route with a detailed experimental protocol, discuss methods for its characterization, and explore its potential applications based on the known bioactivity of analogous structures. The document is structured to provide both foundational knowledge and actionable insights for laboratory professionals.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. As a five-membered aromatic ring with two adjacent nitrogen atoms, its unique electronic properties and structural rigidity make it an exceptional scaffold for designing molecules that can interact with high specificity a with biological targets.

N-ethyl-1-methyl-1H-pyrazol-4-amine belongs to the aminopyrazole subclass. The introduction of an amino group at the C4 position significantly influences the molecule's hydrogen bonding capacity and overall polarity, features critical for molecular recognition in biological systems. The specific N-methylation at position 1 and N-ethylation at the exocyclic amine further modulate its lipophilicity and metabolic stability, making it a compound of interest for discovery chemistry. While public domain data on this exact molecule is limited, its structure suggests potential utility as a building block or intermediate in the synthesis of more complex molecules for various research applications.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application in experimental settings, from selecting appropriate solvents to predicting its behavior in analytical systems.

| Property | Value | Source |

| CAS Number | 1084976-66-8 | |

| Molecular Formula | C6H11N3 | |

| Molecular Weight | 125.17 g/mol | |

| Canonical SMILES | CCNc1cn(nc1)C | |

| InChI | InChI=1S/C6H11N3/c1-3-7-6-4-8(2)9-5-6/h4-5,7H,3H2,1-2H3 | |

| Appearance | Predicted: Off-white to yellow solid or oil | Inferred |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred |

| Boiling Point | Not determined | |

| Melting Point | Not determined |

Synthesis and Experimental Protocol

The synthesis of N-ethyl-1-methyl-1H-pyrazol-4-amine can be approached through a multi-step sequence starting from readily available precursors. A common and reliable strategy involves the initial formation of a 4-nitropyrazole intermediate, followed by reduction to the corresponding amine and subsequent N-alkylation.

Proposed Synthetic Pathway

The logical flow for the synthesis is outlined below. This pathway is chosen for its high-yield steps and the commercial availability of the starting materials.

Caption: Proposed two-step synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol describes the synthesis starting from 1-methyl-1H-pyrazol-4-amine, which can be synthesized from 1-methyl-4-nitro-1H-pyrazole or procured commercially.

Step 1: Reductive Amination of 1-Methyl-1H-pyrazol-4-amine

-

Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It proceeds via the in-situ formation of an imine between the primary amine and an aldehyde (acetaldehyde), which is then immediately reduced by a mild hydride reagent, sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity; it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate, minimizing side reactions. Dichloromethane (DCM) is an excellent solvent as it is aprotic and effectively solubilizes the reactants.

-

Procedure:

-

To a solution of 1-methyl-1H-pyrazol-4-amine (1.0 eq) in dichloromethane (DCM, 0.2 M), add acetaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 20 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-ethyl-1-methyl-1H-pyrazol-4-amine.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments. Expected signals would include a triplet and quartet for the N-ethyl group, a singlet for the N-methyl group, and two singlets for the aromatic protons on the pyrazole ring.

-

¹³C NMR: Will show the expected number of carbon signals, corresponding to the ethyl, methyl, and pyrazole ring carbons.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed m/z value for the protonated molecule [M+H]⁺ should match the calculated value for C₆H₁₂N₃⁺.

-

-

Purity Assessment:

-

High-performance liquid chromatography (HPLC) is the standard for assessing purity. A purity level of >95% is typically required for compounds intended for biological screening.

-

Potential Applications in Research and Development

While specific research on N-ethyl-1-methyl-1H-pyrazol-4-amine is not widely published, the aminopyrazole scaffold is a "privileged" structure in drug discovery. Analogues have demonstrated a wide range of biological activities, suggesting promising avenues for investigation.

Kinase Inhibition

Substituted pyrazoles are core components of numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The N-methylpyrazole core can serve as an effective hinge-binding motif, while substitutions at the C4 position can be directed towards the solvent-exposed region to enhance potency and selectivity. This compound could serve as a valuable fragment or starting point for developing novel kinase inhibitors.

GPCR Ligands and CNS Agents

The pyrazole scaffold is also present in compounds targeting G-protein coupled receptors (GPCRs). Its ability to participate in various non-covalent interactions makes it suitable for designing ligands for CNS targets, where blood-brain barrier permeability is key. The specific substitution pattern of this molecule may offer a unique vector for exploring new chemical space.

Logical Workflow for Screening

Caption: High-level workflow for evaluating the compound's bioactivity.

Safety and Handling

As with any research chemical for which toxicological data is not available, N-ethyl-1-methyl-1H-pyrazol-4-amine should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

N-ethyl-1-methyl-1H-pyrazol-4-amine (CAS 1084976-66-8) is a valuable chemical entity whose utility is underscored by the proven track record of its structural class. While direct application data is scarce, its synthesis is achievable through standard organic chemistry methodologies. Its potential as a building block in the development of novel therapeutics, particularly in kinase inhibition and CNS-targeted libraries, is significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and explore the applications of this promising molecule.

References

A Senior Application Scientist's Technical Guide to 1-methyl-N-ethyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Postulates

Executive Summary: This document provides an in-depth technical overview of the heterocyclic compound 1-methyl-N-ethyl-1H-pyrazol-4-amine. We will explore its structural characteristics, a detailed, field-proven synthetic protocol, and comprehensive methods for its structural elucidation. Furthermore, this guide synthesizes current research on related 4-aminopyrazole analogues to postulate its primary therapeutic potential as a kinase inhibitor, grounding this hypothesis in the well-established role of the pyrazole scaffold as a "privileged structure" in medicinal chemistry.[1][2] This whitepaper is intended for researchers and professionals in drug discovery and organic synthesis, offering both a practical framework for laboratory work and a conceptual basis for future research applications.

Section 1: The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][3][4] Its remarkable metabolic stability and synthetic tractability have led to its classification as a privileged scaffold.[1][2] This designation is reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target, and it is empirically validated by the pyrazole core's presence in numerous blockbuster drugs. Marketed therapeutics such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Ruxolitinib (kinase inhibitor) all feature this versatile ring system, demonstrating its broad applicability across diverse disease areas.[1][3][4]

The pyrazole ring's utility stems from its unique electronic properties. It possesses both a hydrogen bond donor (the pyrrole-like N-H, if unsubstituted) and a hydrogen bond acceptor (the pyridine-like N2), allowing for diverse and specific interactions with biological targets.[5] Substitution on the ring, particularly at the N1 position, not only modulates these electronic properties but also provides a vector for tuning physicochemical characteristics like solubility and lipophilicity, which are critical for optimizing drug-like properties.[5] The 4-amino substitution, as seen in our topic compound, is a particularly fruitful functionalization, frequently implicated in potent inhibitory activity against key cellular targets like protein kinases.[6][7]

Section 2: Physicochemical & Structural Profile of 1-methyl-N-ethyl-1H-pyrazol-4-amine

The fundamental identity of a compound begins with its structure and core physical properties. Below is the chemical structure of 1-methyl-N-ethyl-1H-pyrazol-4-amine, followed by a table summarizing its key computed physicochemical parameters.

Figure 1: Chemical Structure of 1-methyl-N-ethyl-1H-pyrazol-4-amine.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | PubChem[8] |

| Molecular Weight | 125.18 g/mol | PubChem[8] |

| Monoisotopic Mass | 125.0953 Da | PubChem[8] |

| XLogP3 (Predicted) | 0.6 | PubChem[8] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| SMILES | CCNC1=CN(N=C1)C | PubChem[8] |

| InChIKey | PUVWFSUNHHFSFG-UHFFFAOYSA-N | PubChem[8] |

Section 3: Proposed Synthetic Strategy & Experimental Protocol

While direct synthesis of this specific molecule is not widely published, a robust and logical pathway can be designed based on established methodologies for analogous 4-aminopyrazoles.[9] The proposed synthesis employs a highly reliable two-step sequence: the catalytic hydrogenation of a nitropyrazole precursor, followed by a reductive amination to install the N-ethyl group. This approach is favored for its high efficiency and control over the final product.

Figure 2: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-pyrazol-4-amine

-

Rationale: This step leverages a standard, high-yield catalytic hydrogenation to reduce the nitro group to a primary amine. Palladium on carbon (Pd/C) is the catalyst of choice due to its efficiency and ease of removal via filtration. Methanol is an excellent solvent for both the starting material and the product.[9]

-

Procedure:

-

To a solution of 1-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous methanol, add 10% Palladium on carbon (0.1 eq by weight).

-

The reaction vessel is purged with nitrogen, then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at 60 bar and 70°C.[9]

-

The reaction is stirred vigorously and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with additional methanol.

-

The combined filtrate is concentrated under reduced pressure to yield crude 1-methyl-1H-pyrazol-4-amine, which is often of sufficient purity for the next step.

-

Step 2: Synthesis of 1-methyl-N-ethyl-1H-pyrazol-4-amine via Reductive Amination

-

Rationale: Reductive amination is a superior method for N-alkylation in this context, as it avoids the potential for over-alkylation that can occur with direct alkylation using ethyl halides. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for this transformation, reducing the intermediate imine in situ without affecting other functional groups.

-

Procedure:

-

Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add acetaldehyde (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence.

-

Continue stirring at room temperature and monitor the reaction by TLC or LCMS.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 1-methyl-N-ethyl-1H-pyrazol-4-amine.

-

Section 4: Structural Elucidation & Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete structural picture.

| Technique | Expected Observations |

| ¹H NMR | - Pyrazole Protons: Two singlets in the aromatic region (approx. δ 7.0-7.5 ppm).- N-Methyl Protons: A singlet at approx. δ 3.7-3.9 ppm (3H).- N-Ethyl Methylene Protons: A quartet at approx. δ 3.1-3.3 ppm (2H), coupled to the methyl group.- N-Ethyl Methyl Protons: A triplet at approx. δ 1.1-1.3 ppm (3H), coupled to the methylene group.- N-H Proton: A broad singlet (1H), which may be exchangeable with D₂O. |

| ¹³C NMR | - Pyrazole Carbons: Three distinct signals in the aromatic region (approx. δ 110-140 ppm).- N-Methyl Carbon: A signal at approx. δ 35-40 ppm.- N-Ethyl Methylene Carbon: A signal at approx. δ 40-45 ppm.- N-Ethyl Methyl Carbon: A signal at approx. δ 14-16 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 126.10. |

| FT-IR | - N-H Stretch: A moderate band around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Bands just below 3000 cm⁻¹.- C-H Stretch (sp²): Bands just above 3000 cm⁻¹.- C=N & C=C Stretch: Bands in the 1500-1650 cm⁻¹ region.[10] |

Section 5: Postulated Biological Activity & Therapeutic Potential

The true value of a novel chemical entity lies in its potential biological function. Based on extensive precedent in the literature for the 4-aminopyrazole scaffold, the primary hypothesized application for 1-methyl-N-ethyl-1H-pyrazol-4-amine is as a protein kinase inhibitor .

Numerous studies have demonstrated that N-substituted 4-aminopyrazoles are potent and selective inhibitors of the Janus kinase (JAK) family.[6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a host of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[3]

The 4-aminopyrazole core often acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase. The N1-methyl group can provide steric and electronic influence, while the N-ethyl-amino group at the C4 position can project into the solvent-exposed region, offering a handle for further optimization of selectivity and potency.

Figure 3: Postulated inhibition of the JAK-STAT signaling pathway.

Beyond kinase inhibition, related 4-aminopyrazole structures have shown a wide array of other biological activities, including antibacterial, antimycotic, antioxidant, and general anticancer effects against various cell lines.[7][11][12] Therefore, this compound serves as a valuable starting point for screening across multiple therapeutic areas.

Section 6: Safety, Handling, & Storage

As a novel research chemical, 1-methyl-N-ethyl-1H-pyrazol-4-amine should be handled with care, following standard laboratory safety protocols. Based on safety data sheets for structurally similar aminopyrazoles, the following guidelines are recommended:

-

Handling: Use in a well-ventilated area or a chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13][16] In case of skin contact, wash with plenty of soap and water.[13] If inhaled, move to fresh air.[17] Seek medical attention if irritation or other symptoms persist.

Section 7: Conclusion

1-methyl-N-ethyl-1H-pyrazol-4-amine is a structurally interesting molecule that stands at the intersection of established and exploratory chemistry. It is built upon the privileged pyrazole scaffold, a core element of numerous successful pharmaceuticals. The proposed synthetic route is robust and relies on well-understood, high-efficiency chemical transformations. Its structural features, particularly the 4-amino substitution pattern, strongly suggest a high potential for biological activity, most notably as an inhibitor of protein kinases within critical cell signaling pathways. This guide provides the necessary framework for its synthesis, characterization, and the logical basis for its investigation as a novel candidate in drug discovery programs.

References

- Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of the Indian Chemical Society.

- Kumar, A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.

- Cimpean, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Faria, J. V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.

- Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.

- Request PDF. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation.

- Saloutin, V. I., et al. (2020).

- Li, Z., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed.

- CymitQuimica. (n.d.). CAS 779298-68-9: 1H-Pyrazole-4-ethanamine,N-ethyl-N-methyl-.

- Sryahwa Publications. (n.d.). An Efficient Nano-Catalyzed Green Synthesis, Characterization of Substituted Pyrazoles & Study of Their Fluorescence.

- ResearchGate. (n.d.).

- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

- Fisher Scientific. (2025).

- ChemicalBook. (n.d.). 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Visnav. (2022).

- Fisher Scientific. (2011).

- PMC. (2022).

- CymitQuimica. (n.d.). N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- PubChemLite. (n.d.). N-ethyl-1-methyl-1h-pyrazol-4-amine.

- CymitQuimica. (2024).

- ChemicalBook. (2026).

- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

- PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine.

-

PubChemLite. (n.d.). amine.

- MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Rasayan. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - N-ethyl-1-methyl-1h-pyrazol-4-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 9. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. atlantic-chemicals.com [atlantic-chemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. 1-methyl-1H-pyrazol-4-amine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to N-ethyl-1-methyl-1H-pyrazol-4-amine (PubChem CID: 43534862)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-ethyl-1-methyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document leverages extensive data on the pyrazole scaffold, 4-aminopyrazoles, and N-substituted pyrazoles to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in numerous therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][4][5] Their ability to act as potent inhibitors of protein kinases has further solidified their importance in the development of targeted therapies.[3][6]

N-ethyl-1-methyl-1H-pyrazol-4-amine (PubChem CID: 43534862) belongs to the 4-aminopyrazole subclass, a group known for its potential as Janus kinase (JAK) inhibitors and other targeted therapeutic applications.[6] The specific substitution pattern of an ethyl group at the 4-amino position and a methyl group at the 1-position of the pyrazole ring suggests a molecule designed to explore specific structure-activity relationships.

Physicochemical Properties and Identifiers

A foundational aspect of any chemical entity is its unique identifiers and physicochemical properties. For N-ethyl-1-methyl-1H-pyrazol-4-amine, these are summarized below.

| Property | Value | Source |

| PubChem CID | 43534862 | |

| Molecular Formula | C6H11N3 | |

| Molecular Weight | 125.17 g/mol | |

| Canonical SMILES | CCNC1=CN(N=C1)C | |

| InChI Key | PUVWFSUNHHFSFG-UHFFFAOYSA-N | |

| Predicted XLogP3 | 0.6 | |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 3 |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would involve the synthesis of a 4-nitro-1-methylpyrazole intermediate, followed by reduction to the corresponding 4-amino-1-methylpyrazole, and subsequent N-ethylation.

Caption: Proposed synthetic workflow for N-ethyl-1-methyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Nitro-1-methylpyrazole

-

To a stirred solution of 1-methylpyrazole in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitro-1-methylpyrazole.

Step 2: Synthesis of 4-Amino-1-methylpyrazole

-

Dissolve 4-nitro-1-methylpyrazole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-amino-1-methylpyrazole.

Step 3: Synthesis of N-ethyl-1-methyl-1H-pyrazol-4-amine

-

Dissolve 4-amino-1-methylpyrazole in a suitable solvent like acetonitrile or DMF.

-

Add a base such as potassium carbonate or triethylamine.

-

Add ethyl iodide dropwise and heat the reaction mixture to 50-60 °C for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter any solids, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield N-ethyl-1-methyl-1H-pyrazol-4-amine.

Spectroscopic Characterization

The unambiguous identification of N-ethyl-1-methyl-1H-pyrazol-4-amine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of pyrazole derivatives.[9][10][11][12]

¹H NMR:

-

Pyrazole Ring Protons: Expect two singlets or two doublets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The chemical shifts will be influenced by the substituents.

-

N-Methyl Group: A singlet with an integration of 3H, typically in the range of 3.5-4.0 ppm.

-

N-Ethyl Group: A quartet (2H) and a triplet (3H) characteristic of an ethyl group, likely in the aliphatic region. The quartet will be downfield from the triplet.

-

Amine Proton: A broad singlet, the chemical shift of which will be solvent-dependent.

¹³C NMR:

-

Expect distinct signals for the three carbon atoms of the pyrazole ring, the N-methyl carbon, and the two carbons of the N-ethyl group. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the target compound.[13][14][15]

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M]+ at m/z 125.10, corresponding to the molecular weight of N-ethyl-1-methyl-1H-pyrazol-4-amine. The protonated molecule [M+H]+ at m/z 126.10 is also expected.

-

Fragmentation Pattern: The fragmentation of pyrazoles is highly dependent on the nature and position of substituents.[13][14][15] Common fragmentation pathways involve cleavage of the N-N bond and loss of substituents.

Caption: A typical workflow for the characterization of a synthesized compound.

Potential Applications in Drug Discovery

Given the established biological activities of the pyrazole scaffold, N-ethyl-1-methyl-1H-pyrazol-4-amine holds potential in several therapeutic areas.

-

Kinase Inhibition: The 4-aminopyrazole motif is a known pharmacophore for kinase inhibitors, particularly JAK kinases.[6] This compound could be explored for its inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

-

Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[2][3]

-

Anti-inflammatory and Analgesic Effects: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic potential of this compound warrants investigation.[1][5]

-

Antimicrobial Properties: The pyrazole nucleus is also a feature of some antimicrobial agents.[2][16]

Conclusion and Future Directions

N-ethyl-1-methyl-1H-pyrazol-4-amine, while not extensively studied, represents a molecule of significant interest based on the well-documented importance of its core pyrazole structure. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its characterization. Future research should focus on the actual synthesis and biological evaluation of this compound to determine its therapeutic potential. The patent literature surrounding this and structurally similar compounds may also provide valuable insights into its intended applications.

References

- Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22).

- (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(10), 3865-3874.

- Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2829-2833.

- Folea, I. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(8), 3485.

- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.

- (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- Priya, M. J., et al. (2022). The pyrazole scaffold, exhibiting various pharmacological activities.

- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.

- Utepova, E. A., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.

- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 5(9), 1101-1109.

- Santos, E. B., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 24(10), 1679-1688.

- (2022).

- Iacob, A. A., et al. (2022).

- BenchChem. (2025).

- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.

- El-Sawy, E. R., et al. (2014). Mass spectrometric study of some pyrazoline derivatives. Journal of Mass Spectrometry, 49(8), 755-762.

- Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.

- Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10335-10349.

- (2023). Biologically active 4‐aminopyrazole derivatives.

- Al-Majid, A. M., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1453.

- Iacob, A. A., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(15), 5803.

- El-Shehry, M. F. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 8(8), 735-743.

- Gulia, N., Małecki, M., & Szafert, S. (2021). Direct Preparation of N‑Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10335-10349.

- Arshad, M., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 15(1), 131-144.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. visnav.in [visnav.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of N-ethyl-1-methyl-1H-pyrazol-4-amine

This guide provides a comprehensive framework for the determination of the core physical properties of N-ethyl-1-methyl-1H-pyrazol-4-amine, a novel substituted pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the experimental methodologies required to fully characterize this molecule, grounded in the principles of scientific integrity and practical laboratory application. While extensive experimental data for this specific molecule is not yet present in publicly available literature, this guide establishes the critical pathway for its empirical determination.

Molecular Identity and Computationally Predicted Properties

The initial step in the characterization of any new chemical entity is to establish its molecular identity and leverage computational tools to predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design.

N-ethyl-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole with the following structural attributes:

-

Molecular Formula: C₆H₁₁N₃[1]

-

Structure: An ethyl group attached to the secondary amine at the 4-position of a pyrazole ring, which is N-methylated at the 1-position.

A summary of key computationally predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of N-ethyl-1-methyl-1H-pyrazol-4-amine

| Property | Predicted Value | Source | Significance in Drug Development |

| Monoisotopic Mass | 125.0953 Da | PubChem[1] | Confirms molecular identity and is crucial for mass spectrometry analysis. |

| XlogP | 0.6 | PubChem[1] | Indicates the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A low XlogP suggests good aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | PubChem | Predicts the compound's ability to permeate cell membranes. |

| Hydrogen Bond Donors | 1 | PubChem | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | PubChem | Influences solubility and binding interactions with biological targets. |

Experimental Workflow for Physicochemical Characterization

The empirical determination of a novel compound's physical properties is a systematic process. The following workflow provides a logical sequence for the characterization of N-ethyl-1-methyl-1H-pyrazol-4-amine.

Caption: Workflow for the synthesis and characterization of a novel compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0 °C). A broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of N-ethyl-1-methyl-1H-pyrazol-4-amine is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a ramp rate of 10-20 °C/min initially. Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination. If heated too quickly, the temperature reading on the thermometer may lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug candidate's bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Equilibrium Shake-Flask Method (Gold Standard)

-

Solution Preparation: Add an excess amount of solid N-ethyl-1-methyl-1H-pyrazol-4-amine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid any solid material carrying over into the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Caption: Shake-flask method for solubility determination.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like N-ethyl-1-methyl-1H-pyrazol-4-amine, the pKa of its conjugate acid determines the extent of its ionization at a given pH. This is critical as ionization state affects solubility, permeability, and receptor binding. The pyrazole ring itself is weakly basic.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of N-ethyl-1-methyl-1H-pyrazol-4-amine in a known volume of deionized water or a co-solvent system if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form (the midpoint of the titration curve). For a basic compound, this corresponds to the point of half-neutralization.

Trustworthiness of the Protocol: This self-validating system relies on the precise measurement of pH and titrant volume. The accuracy of the determined pKa is directly dependent on the calibration of the pH meter and the concentration of the standardized titrant.

Spectroscopic Confirmation of Structure

While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the molecular structure.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity of the ethyl and methyl groups to the pyrazole ring and the amine.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretches from the amine and C=N and C=C stretches from the pyrazole ring.[2]

References

-

PubChem. N-ethyl-1-methyl-1h-pyrazol-4-amine. [Link]

-

PubChem. 1-ethyl-N-methyl-1H-pyrazol-4-amine. [Link]

-

PubChem. 1-Ethyl-1h-pyrazol-4-amine. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

RASAYAN Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

PubChem. 1H-pyrazol-4-amine. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Technical Guide: 4-Amino-1-Methylpyrazole Ethyl Derivatives

Synthesis, Synonyms, and Pharmaceutical Applications[1][2][3]

Executive Summary

This technical guide analyzes the ethyl derivatives of 4-amino-1-methylpyrazole , specifically focusing on the commercially and scientifically dominant intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS: 31037-02-2).[1][2][3]

While "4-amino-1-methylpyrazole ethyl derivative" is a broad descriptor, in high-throughput drug discovery and medicinal chemistry, this almost exclusively refers to the ethyl ester functionalized scaffolds used to synthesize fused heterocyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).[1][2] These scaffolds are critical precursors for phosphodiesterase type 5 (PDE5) inhibitors (sildenafil analogs) and cyclin-dependent kinase (CDK) inhibitors.[1]

Part 1: Chemical Identity & Synonyms[1][2][5][6][7]

Precise nomenclature is vital due to the tautomeric nature of pyrazoles. The position of the amino group (C3 vs. C5) relative to the methyl group (N1) changes the chemical reactivity and biological profile entirely.

Core Identity: The Ethyl Ester Derivative

The primary "ethyl derivative" of interest is the 4-carboxylate ester.[2]

| Property | Specification |

| Primary Name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

| CAS Number | 31037-02-2 |

| Molecular Formula | |

| Molecular Weight | 169.18 g/mol |

| InChI Key | MEUSJJFWVKBUFP-UHFFFAOYSA-N |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 97.0 – 103.0 °C [1] |

Synonym Reconciliation Table

The following table clarifies valid synonyms versus potentially confusing nomenclature often found in vendor catalogs.

| Category | Synonym / Name | Technical Note |

| IUPAC (Preferred) | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Unambiguous; defines N1-Methyl and C5-Amino relationship.[1][2] |

| Common Industry | 5-Amino-1-methylpyrazole-4-carboxylic acid ethyl ester | Standard catalog name.[1][2][4] |

| Inverted (Ambiguous) | Ethyl 3-amino-1-methylpyrazole-4-carboxylate | Caution: Often used incorrectly for the 5-amino isomer.[1][2] True 3-amino isomers (CAS 222306-00-5) are chemically distinct.[1][2] |

| Scaffold Class | 1-Methyl-5-aminopyrazole-4-carboxylate | Refers to the general subclass.[1][2] |

Part 2: Synthesis & Mechanism[11]

The industrial synthesis of this scaffold utilizes a one-pot cyclocondensation reaction.[1][2] This protocol is favored for its atom economy and scalability.[2]

2.1 Reaction Protocol

Reagents:

-

Ethyl (ethoxymethylene)cyanoacetate (Michael acceptor/electrophile).

-

Methylhydrazine (Binucleophile).

-

Solvent: Ethanol (anhydrous).

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in anhydrous ethanol under

atmosphere. -

Addition: Cool the solution to 0–5 °C. Add Methylhydrazine (1.05 eq) dropwise. Note: Exothermic reaction.

-

Reflux: Allow to warm to room temperature, then heat to reflux (approx. 78 °C) for 2–4 hours.

-

Workup: Cool to room temperature. The product often precipitates as crystals.

-

Purification: Filter the solid. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Heptane.

2.2 Mechanistic Pathway

The regioselectivity (forming the 5-amino isomer rather than the 3-amino) is driven by the nucleophilicity of the hydrazine nitrogens.[1][2]

-

Michael Addition: The secondary amine of methylhydrazine (

) is more nucleophilic (inductive effect) but sterically hindered. However, in this specific Michael addition, the terminal primary amine ( -

Cyclization: The internal secondary nitrogen (

) then attacks the nitrile carbon ( -

Tautomerization: The resulting imine tautomerizes to the stable amino-pyrazole.[2]

Visualization of Synthesis Logic:

Figure 1: Synthetic pathway for the 5-amino-1-methylpyrazole ethyl ester scaffold.

Part 3: Physical & Spectral Characterization (Quality Control)

To validate the identity of the synthesized "ethyl derivative," researchers must rely on specific spectral fingerprints.

3.1 1H NMR Diagnostics (DMSO-

)

- 7.60 – 7.70 ppm (1H, s): The C3-H proton. This singlet is characteristic of the pyrazole ring.

-

6.30 – 6.50 ppm (2H, br s): The

-

4.15 – 4.25 ppm (2H, q): The methylene (

-

3.50 – 3.60 ppm (3H, s): The

-

1.25 – 1.30 ppm (3H, t): The methyl (

3.2 Mass Spectrometry[2]

-

GC-MS / LC-MS: Expect a molecular ion peak

at 170.1 m/z .[1][2] -

Fragmentation: Loss of the ethyl group (

) or ethoxy group (

Part 4: Applications in Drug Discovery[1][2]

The "ethyl derivative" (carboxylate) is a gateway scaffold. It is rarely the final drug but rather the "chassis" for building fused ring systems.

4.1 Pyrazolo[4,3-d]pyrimidines (Sildenafil Analogs)

While Sildenafil itself uses a propyl group at C3, the ethyl ester derivative (CAS 31037-02-2) allows for the synthesis of analogs with different solubility profiles.[1]

-

Workflow: The 5-amino group reacts with an acyl chloride (e.g., 2-ethoxybenzoyl chloride), followed by cyclization with the adjacent 4-carboxylate to form the pyrimidinone ring.[1]

4.2 Kinase Inhibitors (CDK2 / FLT3)

The scaffold is used to create ATP-competitive inhibitors.[1][2]

-

Mechanism: The pyrazole nitrogen and the exocyclic amine (or derived amide) form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK2, FLT3).

-

Example: Conversion of the ester to an amide (via aminolysis) creates derivatives active against Acute Myeloid Leukemia (AML) cell lines [2].

Downstream Application Workflow:

Figure 2: Divergent synthesis pathways for pharmaceutical applications.

References

-

Thermo Fisher Scientific. (2024). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, 98% Product Specifications. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 271299: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from

-

ChemicalBook. (2024). Ethyl 5-amino-1-methylpyrazole-4-carboxylate Properties and Synthesis. Retrieved from

-

MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. International Journal of Molecular Sciences. Retrieved from

Sources

- 1. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]

- 4. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of N-ethyl-1-methyl-1H-pyrazol-4-amine in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has become indispensable in the pharmaceutical industry.[2] Its unique molecular structure allows it to effectively solubilize a diverse range of chemical matter, from hydrophilic to highly lipophilic molecules.[2] This broad applicability makes it the solvent of choice for the preparation of stock solutions in high-throughput screening (HTS) campaigns, where large and diverse compound libraries are evaluated.[1] The ability to maintain compounds in a dissolved state is paramount for accurate and reproducible bioassay results.[4] Furthermore, DMSO's miscibility with water and cell culture media facilitates the dilution of stock solutions to final assay concentrations.[1]

However, the use of DMSO is not without its challenges. The concentration of DMSO in cellular assays must be carefully controlled, as it can exert its own biological effects.[1] Moreover, the solubility of a compound in DMSO is not infinite and can be influenced by a variety of factors, including the compound's intrinsic physicochemical properties and the storage conditions of the solution.[5][6] Therefore, a thorough understanding of a compound's solubility in DMSO is a foundational aspect of preclinical drug development.

Theoretical Assessment of N-ethyl-1-methyl-1H-pyrazol-4-amine Solubility in DMSO

A theoretical estimation of a compound's solubility can be derived from an analysis of its molecular structure and the intermolecular forces that govern its interaction with the solvent.

2.1. Physicochemical Properties of N-ethyl-1-methyl-1H-pyrazol-4-amine

| Property | Value | Source |

| Molecular Formula | C6H11N3 | [7][8] |

| Molecular Weight | 125.17 g/mol | [8] |

| XLogP3-AA (Predicted) | 0.6 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

The predicted XLogP value of 0.6 suggests that N-ethyl-1-methyl-1H-pyrazol-4-amine has a relatively balanced hydrophilic-lipophilic character. The presence of a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the pyrazole nitrogens and the secondary amine nitrogen) indicates the potential for strong intermolecular interactions.

2.2. Solvent-Solute Interactions

DMSO is a polar aprotic solvent with a high dielectric constant. Its sulfur-oxygen bond is highly polarized, with the oxygen atom being a strong hydrogen bond acceptor. The dissolution of N-ethyl-1-methyl-1H-pyrazol-4-amine in DMSO is anticipated to be favorable due to the following potential interactions:

-

Hydrogen Bonding: The N-H group of the ethylamine moiety can act as a hydrogen bond donor to the oxygen atom of DMSO.

-

Dipole-Dipole Interactions: The polar pyrazole ring and the ethylamine substituent can engage in dipole-dipole interactions with the polar S=O bond of DMSO.

-

London Dispersion Forces: These non-specific interactions will occur between the alkyl groups of both the solute and the solvent.

Given these favorable interactions, N-ethyl-1-methyl-1H-pyrazol-4-amine is expected to exhibit good solubility in DMSO.

Experimental Determination of Solubility

A definitive understanding of a compound's solubility requires empirical measurement. The following section outlines a robust, step-by-step protocol for determining the solubility of N-ethyl-1-methyl-1H-pyrazol-4-amine in DMSO.

3.1. Materials and Equipment

-

N-ethyl-1-methyl-1H-pyrazol-4-amine (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm)

3.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of N-ethyl-1-methyl-1H-pyrazol-4-amine in DMSO.

3.3. Detailed Protocol

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of N-ethyl-1-methyl-1H-pyrazol-4-amine into a 2 mL microcentrifuge tube.

-

Add a known volume of anhydrous DMSO (e.g., 500 µL).

-

Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution. Visually inspect for any remaining solid. If all the compound dissolves, add a small, accurately weighed amount of additional compound and repeat the vortexing until a precipitate is observed, indicating a supersaturated solution.[9]

-

-

Equilibration:

-

Place the microcentrifuge tube in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Allow the solution to equilibrate for at least 24 hours. This ensures that the system has reached thermodynamic equilibrium between the dissolved and undissolved compound.[9]

-

-

Separation of Solid and Liquid Phases:

-

Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[9]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the analytical method. A large dilution factor will likely be necessary.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of N-ethyl-1-methyl-1H-pyrazol-4-amine in the same diluent used for the supernatant at a known concentration.

-

Perform a series of serial dilutions to generate a set of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Analyze the diluted supernatant and the calibration standards by HPLC.

-

Record the peak area corresponding to N-ethyl-1-methyl-1H-pyrazol-4-amine for each sample.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.

-

Determine the concentration of N-ethyl-1-methyl-1H-pyrazol-4-amine in the diluted supernatant by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the undiluted DMSO supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

-

Data Presentation and Interpretation

The results of the solubility determination should be presented in a clear and concise manner.

Table 1: Solubility of N-ethyl-1-methyl-1H-pyrazol-4-amine in DMSO at 25°C (Hypothetical Data)

| Replicate | Concentration in Diluted Supernatant (µg/mL) | Dilution Factor | Solubility in DMSO (mg/mL) |

| 1 | 52.3 | 1000 | 52.3 |

| 2 | 51.8 | 1000 | 51.8 |

| 3 | 52.7 | 1000 | 52.7 |

| Average | 52.3 | 52.3 | |

| Standard Deviation | 0.45 | 0.45 |

4.1. Factors Influencing Experimental Results

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Water Content of DMSO: DMSO is hygroscopic, and absorbed water can alter its solvent properties.[10] The use of anhydrous DMSO is crucial for reproducible results.

-

Temperature: Solubility is temperature-dependent. Maintaining a constant temperature during equilibration is essential.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

Molecular Interactions and Solubility

The following diagram illustrates the key intermolecular forces at play between N-ethyl-1-methyl-1H-pyrazol-4-amine and DMSO.

Caption: Primary intermolecular interactions between N-ethyl-1-methyl-1H-pyrazol-4-amine and DMSO.

Conclusion

While a specific, publicly available solubility value for N-ethyl-1-methyl-1H-pyrazol-4-amine in DMSO has not been identified, a comprehensive understanding of its physicochemical properties and the nature of DMSO as a solvent strongly suggests favorable solubility. This technical guide provides a robust framework for the experimental determination of this critical parameter. By adhering to the detailed protocol and considering the potential influencing factors, researchers can obtain accurate and reliable solubility data. This information is essential for advancing drug discovery programs, ensuring the integrity of screening data, and facilitating downstream formulation development.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

-

Gervais, V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2728. [Link]

-

Pharmacentral. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Stanton. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

-

Di Pietro, O., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Lagorce, D., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1633-1641. [Link]

-

Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

-

Solubility of Things. (n.d.). Pyrazole. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

ResearchGate. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

ACS Omega. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

PubChem. (n.d.). 1-ethyl-N-methyl-1H-pyrazol-4-amine. [Link]

-

International Journal of Advanced Research and Review. (2016). Acoustical studies of some pyrazole derivatives in DMF and DMSO solutions at 298.15 K. [Link]

-

PubChemLite. (n.d.). N-ethyl-1-methyl-1h-pyrazol-4-amine. [Link]

-

PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ResearchGate. (n.d.). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

-

PubChemLite. (n.d.). amine. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. reachever.com [reachever.com]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ziath.com [ziath.com]

- 7. 1-ethyl-N-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 63089508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - N-ethyl-1-methyl-1h-pyrazol-4-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safe Handling of N-ethyl-1-methyl-1H-pyrazol-4-amine

Disclaimer: No specific Safety Data Sheet (SDS) for N-ethyl-1-methyl-1H-pyrazol-4-amine (CAS No. 1001931-92-3) is publicly available. This guide has been compiled using data from structurally similar compounds, general principles of laboratory safety for amine and pyrazole derivatives, and established safety protocols. The information herein should be used as a precautionary guide and is intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before handling this compound.

Introduction

N-ethyl-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole moiety is a core structure in many biologically active compounds, and its derivatives are extensively studied in medicinal chemistry for their potential therapeutic properties.[1] Due to the reactive nature of the amine group and the biological activity of the pyrazole core, it is imperative to handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment. This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols based on available data for analogous compounds.

Hazard Identification and GHS Classification

While a specific GHS classification for N-ethyl-1-methyl-1H-pyrazol-4-amine is not established, data from similar pyrazole and amine compounds suggest the following potential hazards. The GHS pictograms and hazard statements are inferred from these related substances.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2] | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[2] |

Causality of Hazards:

-

Amine Functionality: Aliphatic amines can be corrosive and alkaline, contributing to skin and eye irritation.[3] They can also be absorbed through the skin.

-

Pyrazole Ring: While the pyrazole ring itself is a stable aromatic heterocycle, substituted pyrazoles can exhibit a range of biological activities, necessitating careful handling to avoid unintended physiological effects.[1]

Hazard Communication Flowchart

Caption: Inferred GHS Hazard Communication elements.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks.

2.1. Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Fume Hood: All manipulations of N-ethyl-1-methyl-1H-pyrazol-4-amine, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

-

Ventilation: Ensure the laboratory has adequate general ventilation, with a recommended minimum of 10 air changes per hour.[4]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory.[5]

| PPE Category | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield.[4][6] | Protects against splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene, minimum 15 mil thickness).[4] | Prevents skin contact, which may cause irritation. Gloves should be inspected before use and changed regularly.[7] |

| Body Protection | A flame-resistant lab coat, fully buttoned.[8] | Protects skin and clothing from contamination. |

| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material.[5] | Protects feet from spills. |

| Respiratory Protection | Generally not required if work is performed in a fume hood. For emergencies or situations with potential for high aerosolization, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][6] | Prevents inhalation of dust or vapors. |

Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating chemical hazards.

2.3. Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[9]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, which may cause a vigorous reaction.

Emergency Procedures

Preparedness is key to effectively managing accidental exposures or spills.[10]

3.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.[12] |

3.2. Spill Response Protocol

This protocol is for minor spills (less than 100 mL or 100 g) within a laboratory setting. For major spills, evacuate the area and contact emergency services.[10][13]

Step 1: Alert and Isolate

-

Alert personnel in the immediate vicinity.[10]

-

If the substance is volatile or dusty, evacuate the area and close the doors.

-

If flammable, turn off all ignition sources.[10]

Step 2: Don Appropriate PPE

-

Wear the full PPE ensemble as described in section 2.2, including a respirator if necessary.[13]

Step 3: Contain and Absorb

-

For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[13]

-

For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[13]

Step 4: Clean-Up

-

Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

-

Clean the spill area with a detergent and water solution, and wipe dry.

Step 5: Decontamination and Disposal

-

Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

-

Dispose of the waste according to institutional and local regulations.[14]

-

Thoroughly wash hands and any exposed skin after the clean-up is complete.

Chemical Spill Response Workflow

Caption: Step-by-step workflow for responding to a minor chemical spill.

Toxicological and Ecotoxicological Information

No specific toxicological or ecotoxicological data for N-ethyl-1-methyl-1H-pyrazol-4-amine are available. The toxicological profile is inferred from related compounds.

-

Acute Toxicity: Likely to be harmful if swallowed.[2]

-

Skin and Eye Irritation: Expected to be a skin and eye irritant based on the amine functionality and data from analogous pyrazoles.[2]

-

Sensitization: The potential for skin sensitization is unknown but should be considered.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. No components of similar structures are listed as carcinogens by IARC, NTP, or OSHA.[12][15]

-

Ecotoxicity: The environmental fate and effects are unknown. The compound should not be released into the environment. Prevent entry into drains and waterways.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[14]

-

Specific Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Disposal Considerations

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[14]

-

Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[14]

References

-

MIT Department of Chemistry. (n.d.). Standard Operating Procedures on Spills of Hazardous Chemicals. MIT. Retrieved from [Link]

-

The University of Western Australia. (2024). Laboratory emergency response procedures. UWA. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Emergency Response Guide for Laboratories. CMU. Retrieved from [Link]

-

Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines. Brooklyn College. Retrieved from [Link]

- Combi-Blocks. (2023).

-

Team Secure. (2024). What are the Health and Safety Guidelines for Using Amines?. Team Secure. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Spills. FSU Emergency Management. Retrieved from [Link]

- Angene Chemical. (2021). Safety Data Sheet - 5-Methyl-2-pyridinesulfonamide. Angene Chemical.

- Workplace Safety Centre. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Workplace Safety Centre.

-